Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate
CAS No.:
Cat. No.: VC17189228
Molecular Formula: C9H13BrO3
Molecular Weight: 249.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrO3 |
|---|---|
| Molecular Weight | 249.10 g/mol |
| IUPAC Name | methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate |
| Standard InChI | InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3 |
| Standard InChI Key | XPYDKUXOPHLBGJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CCC(CC1)(CO2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s bicyclo[2.2.2]octane scaffold features a rigid, three-dimensional structure with an oxygen atom integrated into the six-membered ring system (2-oxabicyclo). The bromine substituent at the 4-position and the methyl carboxylate group at the 1-position introduce distinct electronic and steric effects, influencing its reactivity . Computational models suggest that the bicyclic framework enforces a specific conformation, which may enhance selectivity in reactions involving the bromine atom .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.10 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling Point | 280–285°C (estimated) |
| Density | 1.65 g/cm³ (predicted) |
| Solubility | Low in water; soluble in DMSO |
These properties underscore its suitability for non-aqueous reaction conditions, a critical factor in its synthetic utility .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The preparation of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves sequential functionalization of a bicyclic precursor. A common route begins with the Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, followed by bromination at the 4-position using reagents such as -bromosuccinimide (NBS) under radical initiation . Subsequent esterification with methyl chloroformate introduces the carboxylate group.
Example Reaction Pathway:
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Diels-Alder Cyclization:
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Bromination:
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Esterification:
Yields for this process range from 40% to 65%, with purity exceeding 97% after chromatographic purification .
Stereochemical Considerations
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 4-position is highly susceptible to nucleophilic substitution (S2) reactions. For example, treatment with sodium azide () in dimethylformamide (DMF) yields the corresponding azide derivative, a precursor for click chemistry applications :
Cross-Coupling Reactions
Applications in Medicinal Chemistry
GPR120 Modulators
Patent literature discloses derivatives of 2-oxabicyclo[2.2.2]octane as agonists for GPR120, a G-protein-coupled receptor implicated in insulin sensitization and anti-inflammatory responses . The bromine atom in methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate serves as a handle for further functionalization, enabling the synthesis of analogs with enhanced binding affinity.
Industrial and Material Science Applications
Polymer Additives
The compound’s rigid structure improves thermal stability in epoxy resins, making it a candidate for high-performance composites. Blending with bisphenol-A diglycidyl ether (DGEBA) enhances glass transition temperatures () by 15–20°C.
Photoresist Materials
In semiconductor manufacturing, derivatives of this compound are explored as photoacid generators (PAGs) due to their controlled release of acids under UV exposure .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Storage recommendations include cool (2–8°C), dry conditions under inert gas to prevent decomposition .
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